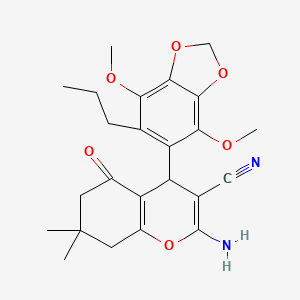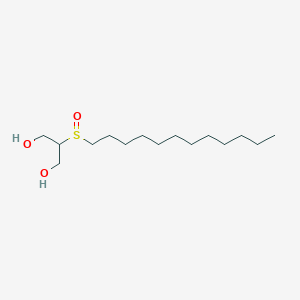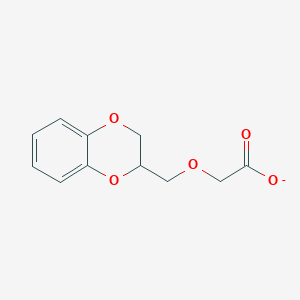![molecular formula C23H25N3O5 B11465470 3-{[2-(1H-indol-3-yl)ethyl]amino}-1-(3,4,5-trimethoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B11465470.png)
3-{[2-(1H-indol-3-yl)ethyl]amino}-1-(3,4,5-trimethoxyphenyl)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[2-(1H-indol-3-yl)ethyl]amino}-1-(3,4,5-trimethoxyphenyl)pyrrolidine-2,5-dione: , often referred to as indole-based pyrrolidine , combines elements from both indole and pyrrolidine moieties. Let’s break down its structure:
- The indole portion consists of a five-membered benzene ring fused to a six-membered nitrogen-containing pyrrole ring.
- The pyrrolidine part is a four-membered saturated ring containing a nitrogen atom.
This compound’s unique structure contributes to its intriguing properties and diverse applications.
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for the preparation of indole-based pyrrolidine . One common method involves the Fischer indole synthesis , where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride in the presence of methanesulfonic acid (MsOH) under reflux in methanol. This process yields the tricyclic indole product .
Industrial Production:: While industrial-scale production methods may vary, researchers often optimize the Fischer indole synthesis or explore alternative routes to achieve higher yields and purity.
Chemical Reactions Analysis
Reactivity::
Indole-based pyrrolidine: participates in various chemical reactions, including:
Oxidation: It can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: Reduction processes can modify its functional groups.
Substitution: Substituents on the aromatic rings can be replaced by other groups.
Oxidation: Common oxidants include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various halogenating agents (e.g., bromine, chlorine) can introduce substituents.
Major Products:: The specific products depend on the reaction conditions and reagents used. Researchers have reported derivatives with modified functional groups, such as methoxy or amino substituents.
Scientific Research Applications
Chemistry::
Building Blocks: serves as a versatile building block for the synthesis of more complex molecules.
Medicinal Chemistry: Researchers explore its derivatives for potential drug candidates due to their diverse biological activities.
Anticancer Properties: Some derivatives exhibit promising anticancer effects.
Neuropharmacology: Researchers investigate its impact on neurotransmitter systems.
Fine Chemicals: It finds applications in the production of fine chemicals and pharmaceutical intermediates.
Mechanism of Action
The precise mechanism by which indole-based pyrrolidine exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.
Comparison with Similar Compounds
While indole-based pyrrolidine stands out for its unique structure, it shares similarities with other indole derivatives. Notable compounds include indole-3-acetic acid (a plant hormone) and related analogs .
Properties
Molecular Formula |
C23H25N3O5 |
|---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
3-[2-(1H-indol-3-yl)ethylamino]-1-(3,4,5-trimethoxyphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C23H25N3O5/c1-29-19-10-15(11-20(30-2)22(19)31-3)26-21(27)12-18(23(26)28)24-9-8-14-13-25-17-7-5-4-6-16(14)17/h4-7,10-11,13,18,24-25H,8-9,12H2,1-3H3 |
InChI Key |
IPXPTPVHAXTHJQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)N2C(=O)CC(C2=O)NCCC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-ethoxy-4-methyl-N-[5-(pyridin-3-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine](/img/structure/B11465387.png)
![4-[1-(4-Fluorophenyl)-3-methyl-6-phenyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-4-yl]phenol](/img/structure/B11465394.png)

![N-(4-ethoxyphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11465412.png)
![9-(2,3,4,5-tetramethoxyphenyl)[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(6H)-one](/img/structure/B11465417.png)

![2-(5-chloro-1H-indol-3-yl)-N-({5-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}methyl)ethanamine](/img/structure/B11465423.png)

![4-amino-N-[2-({5-bromo-2-[(2-chlorobenzyl)oxy]benzyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide](/img/structure/B11465428.png)
![Propanedinitrile, 2-[5-amino-4-cyano-2-methyl-2-(1-methylpropoxy)-3(2H)-furanyliden]-](/img/structure/B11465431.png)

![N-[4-acetyl-1-butyl-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]-2-methoxybenzamide](/img/structure/B11465445.png)
![2-(4-chlorophenyl)-N-(3-ethoxypropyl)-2-[4-(furan-2-ylcarbonyl)piperazin-1-yl]acetamide](/img/structure/B11465448.png)
![1-[(4,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)carbonyl]imidazole](/img/structure/B11465462.png)
